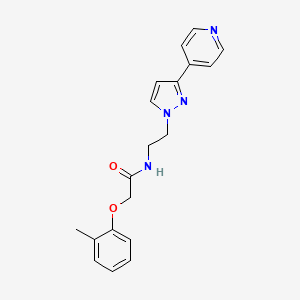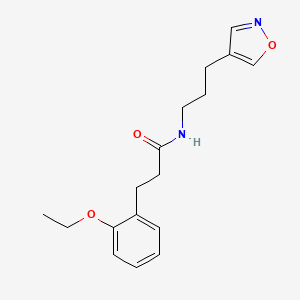
3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide" is a chemical entity that may be related to various pharmacological or biochemical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be extrapolated to understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of specific reagents and reaction conditions that could potentially be adapted for the synthesis of "3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide". For instance, the use of bromine as a cyclic reagent has been demonstrated in the synthesis of a thiadiazolopyrimidinylidene derivative with good yield . Similarly, the synthesis of compounds with isoxazole moieties, such as the N-ethyl-5-phenylisoxazolium 3-sulfonate, involves hydroxide-promoted reactions, which could be relevant for the synthesis of the isoxazole ring in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the crystallographic data and geometry of the molecules . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied, revealing the reactivity of certain functional groups. For example, the reactivity of the keto ketenimine intermediate derived from N-ethyl-5-phenylisoxazolium 3-sulfonate with various nucleophiles has been characterized, showing the formation of stable enamine adducts . This suggests that the isoxazole moiety in "3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide" may also exhibit nucleophilic reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the crystallographic data of a related compound provides insights into its density and molecular geometry . The reactivity of the isoxazole ring, as seen in the formation of enamine adducts, indicates that the compound may have specific absorption characteristics, which could be relevant for its spectrophotometric detection . Additionally, the presence of specific functional groups, such as the tetrazolylthio moiety in related compounds, has been associated with gastric acid antisecretory activity, suggesting potential pharmacological properties .
Scientific Research Applications
Antioxidant and Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the chemical structure of interest, highlighted their potential for significant antioxidant and anticancer activities. These compounds, after being synthesized and structurally confirmed, were tested for their antioxidant capacity using the DPPH radical scavenging method. Notably, some derivatives demonstrated antioxidant activity surpassing that of ascorbic acid. Additionally, their anticancer efficacy was evaluated through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing selective cytotoxicity, particularly against the glioblastoma cell line. This suggests the potential of structurally similar compounds, including 3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide, in developing treatments for oxidative stress-related diseases and certain cancers (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Research into N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidine-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide, which shares a core structure with the compound , has uncovered its potential as an antibacterial and antifungal agent. Synthesis involved condensation reactions leading to compounds characterized by spectral data and tested for antimicrobial activities. The findings indicated excellent antibacterial and antifungal effects for some synthesized compounds, pointing towards the utility of 3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide derivatives in combating microbial infections (Zala, Dave, & Undavia, 2015).
properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-21-16-8-4-3-7-15(16)9-10-17(20)18-11-5-6-14-12-19-22-13-14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAUWVXPHXPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

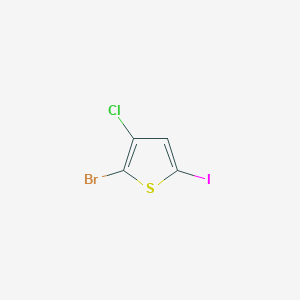
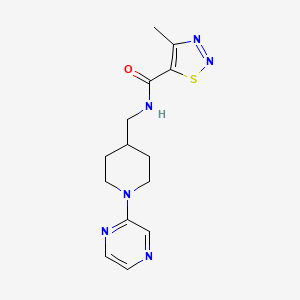
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)
![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)
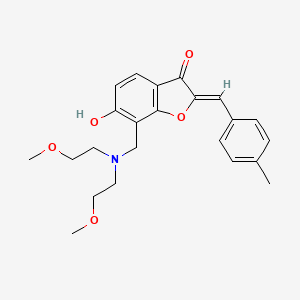

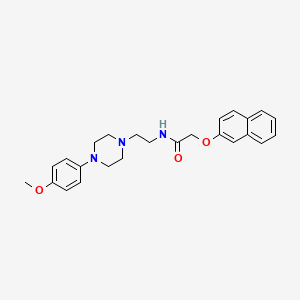
![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)
